molecular formula C10H11ClO3 B1409490 5-Chloro-2-hydroxy-4-propoxybenzaldehyde CAS No. 1352512-18-5

5-Chloro-2-hydroxy-4-propoxybenzaldehyde

Cat. No.: B1409490
CAS No.: 1352512-18-5
M. Wt: 214.64 g/mol
InChI Key: KSGBFNMQZIGOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-hydroxy-4-propoxybenzaldehyde: is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.64 g/mol . It is widely used in various industries, including pharmaceutical, agricultural, and chemical industries. This compound is known for its broad range of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-hydroxy-4-propoxybenzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-2-hydroxy-4-propoxybenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 5-chloro-2-hydroxy-4-propoxybenzoic acid.

    Reduction: Formation of 5-chloro-2-hydroxy-4-propoxybenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-2-hydroxy-4-propoxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its anti-inflammatory and anti-tumor properties.

Medicine: It is investigated for potential therapeutic applications, particularly in the development of anti-cancer and anti-bacterial drugs.

Industry: The compound is used in the production of dyes and pigments due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-4-propoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes. The anti-tumor activity is believed to result from the induction of apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

Comparison with Similar Compounds

  • 5-Chloro-2-hydroxy-4-methylbenzaldehyde
  • 5-Chloro-2-hydroxy-4-butoxybenzaldehyde

Comparison: While these compounds share a similar core structure, the presence of different substituents (e.g., methyl, butoxy) can significantly alter their chemical and biological properties. For example, the propoxy group in 5-Chloro-2-hydroxy-4-propoxybenzaldehyde may enhance its lipophilicity and membrane permeability compared to its methyl or butoxy analogs .

Properties

IUPAC Name

5-chloro-2-hydroxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-2-3-14-10-5-9(13)7(6-12)4-8(10)11/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGBFNMQZIGOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)O)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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